Corynoline

Description

Overview of Corynoline's Significance in Phytochemistry and Pharmacology

This compound (B1669448) is a benzophenanthridine alkaloid, a type of isoquinoline (B145761) alkaloid, that has been identified in plants of the Corydalis genus, particularly Corydalis incisa and Corydalis bungeana Turcz. caymanchem.comwikipedia.orgrsc.org As a phytochemical, its complex structure and natural origin make it a subject of significant interest for isolation, characterization, and synthesis studies. rsc.org The genus Corydalis itself is a rich source of biologically active isoquinoline alkaloids, with over 100 such compounds having been isolated from it. rsc.orgbohrium.com

In the realm of pharmacology, this compound has demonstrated a range of biological activities, positioning it as a molecule of considerable interest for therapeutic research. medkoo.com One of its most well-documented properties is its role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. wikipedia.orgmedchemexpress.comnih.gov This inhibitory action suggests potential applications in the study of neurodegenerative conditions where cholinergic transmission is impaired. nih.gov

Furthermore, extensive research has highlighted the significant anti-inflammatory properties of this compound. selleckchem.com Studies have shown its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. nih.govnih.govnih.govresearchgate.net Its mechanism of action in this context has been linked to the activation of the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress. nih.govnih.gov

Beyond these primary areas, research has uncovered other pharmacological effects, including anti-cancer activity, where it has been shown to selectively inhibit the proliferation of certain cancer cell lines, and inhibitory effects on the β-secretase 1 (BACE1) enzyme, which is a target in Alzheimer's disease research. caymanchem.com

Table 1: Investigated Pharmacological Activities of this compound

| Pharmacological Activity | Key Research Finding | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) Inhibition | Reversible and noncompetitive inhibitor with an IC50 of 30.6 μM. | medchemexpress.comnih.gov |

| Anti-inflammatory | Exhibits anti-inflammatory effects by activating the Nrf2 pathway and suppressing NF-κB activation. | nih.govnih.gov |

| β-secretase 1 (BACE1) Inhibition | Inhibits BACE1 with IC50 values of 33.59 and 89.07 μM in different assays. | caymanchem.com |

| Anti-cancer | Selectively inhibits proliferation of melanoma cells and induces apoptosis. | caymanchem.com |

| Antinociceptive | Significantly suppresses paw licking and writhing in experimental pain models. | nih.gov |

Historical Context of this compound Research

The scientific investigation of this compound has evolved over several decades, with early work focusing on its isolation and structural elucidation as a natural product from Corydalis species. wikipedia.orgresearchgate.net A significant milestone in understanding its pharmacological potential occurred in 2002, when a study identified this compound, isolated from the aerial parts of Corydalis incisa, as an acetylcholinesterase inhibitor. nih.govresearchgate.net This discovery opened a new avenue of research into its neuroprotective possibilities.

Following this, the anti-inflammatory properties of this compound, a known effect of its source plant Corydalis bungeana Turcz., began to be investigated at a molecular level. nih.gov Research published in the 2010s delved into its mechanisms, demonstrating its effects on lipopolysaccharide (LPS)-induced inflammation and its interaction with cellular signaling pathways like Nrf2 and MAPKs. nih.govnih.gov The first total synthesis of this compound and its analogue, 12-hydroxythis compound, was also achieved, providing a method for producing the compound for further study without relying on natural extraction. rsc.org

Table 2: Timeline of Key this compound Research Milestones

| Year | Research Milestone | Key Finding/Outcome | Reference |

|---|---|---|---|

| 2002 | Identification of AChE Inhibition | This compound isolated from Corydalis incisa was reported to be a reversible and noncompetitive AChE inhibitor. | nih.govresearchgate.net |

| 2014 | Elucidation of Anti-sepsis Effects | This compound was shown to increase the survival rate in a mouse model of sepsis. | caymanchem.com |

| 2016 | Investigation of Anti-inflammatory Mechanism | The anti-inflammatory mechanism was linked to the modulation of Nrf2 and MAPK pathways. | nih.govnih.gov |

| 2018 | Cardiovascular Inflammation Research | Anti-inflammatory effects were demonstrated in human umbilical vein endothelial cells (HUVECs). | nih.gov |

| 2020 | Anti-cancer Mechanism Exploration | A study detailed how this compound suppresses melanoma cell growth through inducing oxidative stress. | caymanchem.com |

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is characterized by a deeper exploration of its molecular mechanisms and potential therapeutic applications. Scientists are moving beyond initial discoveries of its biological activities to understand precisely how it functions at the cellular and subcellular levels. A major trend is the continued investigation of its anti-inflammatory and antioxidant effects through the Nrf2/HO-1 signaling pathway. researchgate.net Studies are examining how this compound can protect against conditions like hepatic ischemia/reperfusion injury by mitigating oxidative stress and inflammatory responses. researchgate.net

Another significant trend is the detailed characterization of its various enzymatic inhibitions. The use of modern techniques, such as immobilized enzyme reactors, allows for more efficient screening and characterization of its effects on targets like BACE1. caymanchem.com Research into its anti-cancer properties is also advancing, with studies focusing on its ability to induce apoptosis and oxidative stress in cancer cells, and its effects on the cell cycle. caymanchem.com

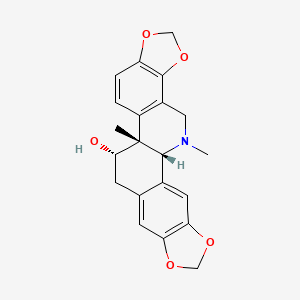

Structure

3D Structure

Properties

IUPAC Name |

(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUGPRHKZNCHGC-TYPHKJRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](CC3=CC4=C(C=C3[C@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940272 | |

| Record name | 13-Methylchelidonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68035-45-0, 18797-79-0 | |

| Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol, 5b,6,7,12b,13,14-hexahydro-5b,13-dimethyl-, (5bR,6S,12bR)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68035-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Corynoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18797-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Methylchelidonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18797-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORYNOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ9W3JU6N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Botanical Sources and Isolation Methodologies of Corynoline

Identification of Corynoline-Producing Plant Species

The Corydalis genus is a notable source of various alkaloids, including This compound (B1669448). Research has identified several species within this genus that contain this compound.

Corydalis bungeana Turcz. is recognized as a primary botanical source of this compound. This plant is a well-known traditional Chinese herbal medicine. This compound is considered a major constituent derived from Corydalis bungeana Herba and is even used as an ingredient for assessing the quality of this herbal medicine. nih.govfrontiersin.org

Corydalis incisa is another significant source from which this compound has been isolated. caymanchem.comadooq.comebi.ac.uklktlabs.com this compound has been isolated from the aerial parts of Corydalis incisa. adooq.comebi.ac.uklktlabs.comnih.gov

Advanced Isolation and Purification Techniques for this compound

The isolation and purification of this compound from plant matrices require sophisticated techniques to separate it from other plant compounds and obtain it in a high state of purity.

Chromatographic methods are fundamental in the isolation and purification of this compound. Column chromatography is a widely used technique for this purpose. researchgate.netbioline.org.brajol.info

One method involves extracting dried Corydalis bungeana with ethanol-water, concentrating the filtrate, and then subjecting the crude extract to chromatography on a macroporous resin column. Subsequent purification steps can involve silica (B1680970) gel column chromatography and Sephadex LH-20. mdpi.com Another approach for isolating alkaloids from Corydalis bungeana utilizes high-speed counter-current chromatography (HSCCC) with a stepwise elution system. This method has successfully yielded this compound with high purity. nih.gov

For Corydalis incisa, this compound has been isolated from the chloroform-soluble fraction of the methanolic extract of the aerial parts through repeated column chromatography. ebi.ac.ukebi.ac.uk

Here is a summary of isolation methods and sources:

| Plant Species | Part Used | Extraction Solvent | Chromatographic Method(s) |

| Corydalis bungeana | Whole plant | Ethanol-water | Macroporous resin, Silica gel, Sephadex LH-20 |

| Corydalis bungeana | Not specified | Not specified | High-speed counter-current chromatography |

| Corydalis incisa | Aerial parts | Methanol (B129727) | Column chromatography |

| Corydalis longicalcarata | Rhizomes | Ethanol | Column chromatography |

Spectroscopic techniques are crucial for the structural elucidation and identification of isolated this compound. These methods provide detailed information about the molecule's structure and properties.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique frequently employed for the identification and quantification of this compound. nih.govfrontiersin.orgnih.gov LC-MS/MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification of components in complex mixtures. wikipedia.org This technique has been used to identify metabolites of this compound and characterize conjugates. nih.govfrontiersin.org

Other spectroscopic methods used in the structural elucidation of alkaloids, including this compound, include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR), Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy. biorxiv.orgbioline.org.brebi.ac.ukresearchgate.netslideshare.netjchps.com NMR spectroscopy is particularly powerful for determining the molecular structure and the environment of atoms within the molecule. researchgate.netjchps.comnumberanalytics.com Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in identification. biorxiv.orgresearchgate.net UV spectroscopy can offer insights into electronic transitions and molecular bonding. ebi.ac.ukespublisher.com

For instance, the structures of compounds isolated from Corydalis longicalcarata were identified as this compound and acetylthis compound (B188575) by comparing their mass spectrometry data, ¹H NMR, ¹³C NMR, and UV spectra with known data. biorxiv.org LC-MS analysis was also used to confirm the molecular weight of these compounds. biorxiv.org

Here is a summary of spectroscopic techniques used:

| Technique | Application |

| LC-MS/MS | Identification, quantification, metabolite analysis |

| NMR Spectroscopy | Structural elucidation (¹H, ¹³C, 2D) |

| Mass Spectrometry | Molecular weight, fragmentation pattern |

| UV Spectroscopy | Electronic transitions, molecular bonding |

Purity Assessment and Standardization of this compound Isolates

The purity assessment and standardization of this compound isolates are critical steps following its extraction and purification from botanical sources. These processes ensure the quality, consistency, and reliability of this compound for research or potential applications. Various analytical techniques are employed to determine the purity of isolated this compound and to standardize the methods for its quantification in plant extracts.

High-Performance Liquid Chromatography (HPLC) is a primary technique utilized for both the quantitative analysis and purity determination of this compound. This method allows for the separation of this compound from other co-occurring compounds in plant extracts based on their differential interactions with a stationary phase and a mobile phase. Detection is often performed using techniques such as Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) alfabiotech.net. Studies have reported achieving high purity levels for this compound isolates through optimized isolation and purification protocols followed by HPLC analysis. For instance, purities of 99.5% and 99.0% for this compound isolated from Corydalis bungeana have been determined by HPLC nih.govmdpi.com. Another study involving compounds from Corydalis bungeana reported purities exceeding 98% for this compound, as determined using HPLC-DAD and UHPLC-MS mdpi.com. Research on this compound isolated from Corydalis incisa also indicated purity greater than 97% based on HPLC analysis mdpi.comresearchgate.net.

Spectroscopic methods play a crucial role in the identification and structural confirmation of this compound isolates, complementing chromatographic purity assessment. Techniques such as Ultraviolet (UV) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS), are commonly used nih.govmdpi.commdpi.commdpi.comebi.ac.ukcpu.edu.cn. These methods help confirm that the isolated compound is indeed this compound and provide detailed structural information, further supporting the purity assessment.

Standardization efforts aim to establish consistent analytical procedures for the reliable quantification of this compound in different batches of plant material or extracts. This involves developing and validating methods, often using HPLC, to accurately determine the concentration of this compound. Calibration curves are generated using reference standards of known purity to quantify the amount of this compound in samples nih.gov. The reproducibility and accuracy of these methods are evaluated through parameters such as relative standard deviation (RSD) and recovery rates nih.gov.

Detailed research findings highlight the effectiveness of these methods in achieving and verifying high purity levels of this compound. The table below summarizes some reported purity levels and the analytical methods used:

| Botanical Source | Isolation Method(s) | Purity (%) | Analytical Method(s) | Citation |

| Corydalis bungeana | Column gel chromatography | 99.5 | HPLC, UV, ¹H-NMR, ¹³C-NMR | nih.gov |

| Corydalis bungeana | Silica gel and Sephadex LH-20 column chromatography | >98 | HPLC-DAD, UHPLC-MS, UV, MS, NMR | mdpi.com |

| Corydalis bungeana | pH-zone-refining counter-current chromatography (CCC) | 99.0 | HPLC, ESI-MS, ¹H-NMR, ¹³C-NMR | mdpi.com |

| Corydalis bungeana | Silica gel column chromatography | >97 | UPLC, MS, ¹H-NMR, ¹³C-NMR | mdpi.comcpu.edu.cn |

| Corydalis incisa | Column chromatography | >97 | HPLC | mdpi.comresearchgate.net |

These studies demonstrate that a combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment and standardization of this compound isolates obtained from various botanical sources.

Iii. Pharmacological Activities and Biological Effects of Corynoline

Anti-inflammatory Properties of Corynoline (B1669448)

The anti-inflammatory effects of this compound are well-documented and are attributed to its ability to interact with and modulate critical cellular signaling cascades. These interactions ultimately lead to a reduction in the production of pro-inflammatory molecules and an enhancement of the body's endogenous antioxidant defenses. The subsequent sections will explore these mechanisms in detail, focusing on the modulation of the NF-κB and Nrf2 signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases. This compound has been shown to exert significant anti-inflammatory effects by modulating this pathway. nih.govresearchgate.netnih.gov This modulation occurs through various mechanisms, including the inhibition of pro-inflammatory cytokine production and the regulation of key inflammatory mediators.

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. This compound has demonstrated a potent ability to suppress the expression of several key cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). mdpi.comresearchgate.netnih.gov In studies utilizing lipopolysaccharide (LPS)-induced inflammatory models, treatment with this compound resulted in a significant reduction in the mRNA and protein levels of these cytokines. mdpi.comfao.org This inhibition is crucial as TNF-α, IL-1β, and IL-6 are pivotal mediators of the inflammatory cascade, and their downregulation by this compound contributes significantly to its anti-inflammatory profile. mdpi.commdpi.commdpi.com For instance, in a study on LPS-induced acute lung injury in mice, this compound markedly inhibited the release of IL-1β, TNF-α, and IL-6. nih.gov

| Cytokine | Effect of this compound | Model System |

|---|---|---|

| TNF-α | Suppressed expression at mRNA and protein levels | LPS-activated RAW264.7 cells mdpi.com |

| IL-1β | Suppressed expression at mRNA and protein levels | LPS-activated RAW264.7 cells mdpi.com |

| IL-6 | Inhibited release | LPS-induced acute lung injury in mice nih.gov |

Beyond cytokines, this compound also regulates other critical inflammatory mediators. It has been shown to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are key players in the inflammatory process. mdpi.comnih.govresearchgate.netnih.gov This reduction is achieved by downregulating the expression of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net In LPS-activated RAW264.7 cells, this compound treatment led to a decrease in both the protein and mRNA levels of iNOS and COX-2. researchgate.netmdpi.com This dual inhibition of iNOS and COX-2 by this compound underscores its comprehensive anti-inflammatory action.

| Mediator/Enzyme | Effect of this compound | Model System |

|---|---|---|

| iNOS | Reduced protein and mRNA levels | LPS-activated RAW264.7 cells researchgate.netmdpi.com |

| COX-2 | Reduced protein and mRNA levels | LPS-activated RAW264.7 cells researchgate.netmdpi.com |

| NO | Reduced production | LPS-activated RAW264.7 cells mdpi.comresearchgate.net |

| PGE2 | Inhibited secretion | LPS-induced acute lung injury in mice researchgate.net |

In the context of joint diseases such as osteoarthritis, interleukin-1β is a key catabolic factor that promotes the degradation of cartilage. nih.govnih.govd-nb.info this compound has been found to counteract these detrimental effects in chondrocytic cells. nih.gov It inhibits the IL-1β-stimulated catabolic processes, thereby protecting the cartilage matrix. nih.govnih.govresearchgate.net This protective effect is, in part, mediated through the modulation of the NF-κB pathway, which is a critical regulator of IL-1β-induced catabolism in chondrocytes. nih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a crucial cellular defense mechanism against oxidative stress and inflammation. nih.govmdpi.com this compound has been identified as a potent activator of this pathway, contributing significantly to its anti-inflammatory and antioxidant properties. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov

Upon activation by this compound, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes. researchgate.net Among the most important of these are heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govresearchgate.netmdpi.comresearchgate.netnih.gov Studies have consistently shown that this compound treatment significantly increases the expression of both HO-1 and NQO1 at both the mRNA and protein levels. mdpi.comnih.gov For instance, in LPS-induced RAW264.7 cells, this compound upregulated the expression of Nrf2, HO-1, and NQO1. mdpi.com This upregulation of potent antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress, which is intimately linked to inflammation. researchgate.netnih.gov The activation of the Nrf2/HO-1 axis is a key mechanism underlying the protective effects of this compound in various inflammatory conditions. researchgate.netnih.govnih.gov

| Enzyme | Effect of this compound | Significance |

|---|---|---|

| HO-1 | Significantly increased mRNA and protein expression | Mediates antioxidant and anti-inflammatory effects mdpi.comresearchgate.netnih.gov |

| NQO1 | Significantly increased mRNA and protein expression | Functions as a scavenger for reactive oxygen species mdpi.comnih.gov |

Activation of Nrf2 Signaling Pathway

Attenuation of Reactive Oxygen Species (ROS) Generation

This compound has demonstrated a capacity to attenuate oxidative stress by modulating the generation of reactive oxygen species (ROS). This effect is particularly evident in protective roles against cellular injury. Research indicates that in the context of renal and hepatic ischemia-reperfusion injury, as well as hydrogen peroxide-induced injury in osteoblasts, this compound exerts a significant antioxidant effect researchgate.netnih.gov. It has been shown to increase the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation nih.gov.

The primary mechanism behind this antioxidant activity involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway researchgate.netnih.govnih.gov. Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes nih.gov. Studies have found that this compound treatment leads to the nuclear translocation of Nrf2 and increases the expression of its target gene, HO-1 researchgate.net. By enhancing this pathway, this compound effectively upregulates the cellular antioxidant defense system, thereby reducing intracellular ROS levels and protecting cells from oxidative damage nih.govnih.gov. The protective effects of this compound on osteoblasts and in hepatic injury models were significantly diminished by the use of an Nrf2 inhibitor, confirming the central role of this pathway researchgate.netnih.gov.

It is noteworthy that the effect of this compound on ROS appears to be context-dependent. While it attenuates ROS in models of oxidative stress-induced tissue injury, it has been found to induce ROS generation in cancer cells, where ROS production contributes to its antitumor mechanisms of apoptosis and cell cycle arrest.

Effects on MAPK Pathways (e.g., JNK, p38, ERK1/2)

The direct effects of this compound on the primary Mitogen-Activated Protein Kinase (MAPK) pathways—specifically JNK, p38, and ERK1/2—are not extensively detailed in the available scientific literature. While MAPK pathways are crucial in regulating cellular processes and are often modulated by natural compounds, specific studies isolating and describing the direct interaction of this compound with JNK, p38, and ERK1/2 phosphorylation and activity are limited. Research on related compounds has shown modulation of these pathways, but a direct causal link and mechanistic explanation for this compound itself remains an area for further investigation.

Inhibition of NLRP3 Inflammasome Activation

This compound has been identified as an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome researchgate.net. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the activation of caspase-1 and the release of pro-inflammatory cytokines. Its dysregulated activation is linked to a variety of inflammatory diseases.

Antineoplastic and Anticancer Activities of this compound

Selective Inhibition of Cancer Cell Proliferation

This compound exhibits potent antineoplastic activity by inhibiting the proliferation of various cancer cells. Studies have demonstrated that this compound and its derivative, acetylthis compound (B188575), effectively impair the growth and viability of human cancer cell lines in a concentration-dependent manner researchgate.netnih.gov. This inhibitory effect has been observed in melanoma and colon cancer cells, among others nih.govnih.gov.

A key aspect of this compound's therapeutic potential is its selectivity. Research suggests that this compound can selectively kill cancer cells while sparing normal, non-cancerous dividing cells mdpi.com. This selectivity is linked to its novel mechanism of targeting centrosome clustering. By potently blocking centrosome clustering, this compound is particularly effective against cells with an abnormal, supernumerary number of centrosomes—a common characteristic of cancer cells—without harming normal cells undergoing mitosis mdpi.com. This property makes this compound a promising candidate for developing targeted cancer therapies with potentially fewer side effects.

Table 1: Effect of this compound on Cancer Cell Proliferation

| Cell Line | Cancer Type | Effect | Reference |

|---|---|---|---|

| B16F10 | Melanoma | Potently impairs growth | nih.gov |

| A375 | Melanoma | Potently impairs growth | nih.gov |

| A549 | Lung Cancer | Inhibited viability | researchgate.net |

| Various Human Cancer Lines | Various | Inhibited viability | researchgate.net |

Induction of Apoptosis in Cancer Cells

A fundamental mechanism underlying this compound's anticancer activity is the induction of apoptosis, or programmed cell death. Treatment with this compound triggers apoptotic pathways in cancer cells, leading to their elimination nih.gov. This pro-apoptotic effect has been documented in melanoma and colon cancer cells nih.govnih.gov.

The induction of apoptosis by this compound is associated with characteristic molecular changes. Research shows that this compound treatment leads to an increased expression of the pro-apoptotic protein Bax and a subsequent increase in the levels of cleaved caspase-3 nih.gov. Caspase-3 is a key executioner caspase in the apoptotic cascade. The activation of this pathway is mechanistically linked to the generation of reactive oxygen species (ROS) within the cancer cells, as pretreatment with a ROS scavenger was found to reverse the apoptotic effects of this compound nih.gov.

Table 2: Molecular Markers of Apoptosis Induced by this compound

| Cancer Cell Type | Molecular Marker | Effect | Reference |

|---|---|---|---|

| Melanoma Cells | Bax | Increased expression | nih.gov |

| Melanoma Cells | Cleaved Caspase-3 | Increased expression | nih.gov |

| Colon Cancer Cells | Cleaved PARP | Increased expression | nih.gov |

| Colon Cancer Cells | Cleaved Caspase-3 | Increased expression | nih.gov |

Cell Cycle Arrest (e.g., G2 Phase)

In addition to inducing apoptosis, this compound exerts its antiproliferative effects by causing cell cycle arrest, specifically in the G2 phase of the cell cycle nih.gov. The cell cycle is a series of events that leads to cell division and replication. By halting this process, this compound prevents cancer cells from dividing and proliferating.

Studies on melanoma cells have shown that treatment with this compound leads to a significant accumulation of cells in the G2 phase nih.govmdpi.com. This arrest is accompanied by a reduction in the activation of cdc2, a key kinase that promotes entry into mitosis nih.gov. Similarly, the related compound acetylthis compound has been observed to induce G2/M phase arrest in colon cancer cells nih.gov. This effect on the cell cycle is a crucial component of this compound's ability to suppress tumor growth. The mechanism is also linked to the induction of oxidative stress, as the G2 arrest can be reversed by a ROS inhibitor, indicating that this compound-induced ROS generation signals the cell to halt its progression into mitosis nih.govmdpi.com.

Induction of Oxidative Stress in Melanoma Cells

This compound has been identified as a potent agent against melanoma cells, exerting its anticancer effects primarily through the induction of oxidative stress. nih.govecnu.edu.cn Research demonstrates that this compound significantly impairs the growth of melanoma cell lines, such as B16F10 and A375, in a manner that is dependent on its concentration. nih.govecnu.edu.cnecnu.edu.cn The treatment of melanoma cells with this natural isoquinoline (B145761) alkaloid leads to a G2 cell cycle arrest and triggers apoptosis. nih.govecnu.edu.cnecnu.edu.cn

The core mechanism behind these effects is the robust generation of reactive oxygen species (ROS). nih.govecnu.edu.cn This increase in ROS leads to subsequent DNA damage, a fact evidenced by the accumulation of γ-H2AX, a marker for DNA double-strand breaks. nih.govecnu.edu.cnecnu.edu.cn The pivotal role of ROS in this process was confirmed by experiments where the effects of this compound on the cell cycle and apoptosis were nullified by the use of N-acetyl cysteine (NAC), a ROS scavenger. nih.govecnu.edu.cnecnu.edu.cn This indicates a ROS-dependent mechanism for this compound's anti-melanoma activity. nih.govecnu.edu.cn

Further molecular analysis shows that the this compound-induced apoptosis is linked to an increased expression of pro-apoptotic proteins like Bax and cleaved caspase-3. nih.govecnu.edu.cnecnu.edu.cn In vivo studies have corroborated these findings, showing that this compound significantly inhibits the growth of B16F10 melanoma tumors in animal models. nih.gov This inhibition of tumor growth was also associated with a decreased expression of the proliferation marker Ki-67 in the tumor tissue. nih.govecnu.edu.cn

| Effect | Cell Lines Studied | Key Findings | Supporting Evidence |

|---|---|---|---|

| Growth Impairment | B16F10, A375 | Potently impairs growth in a concentration-dependent manner. | Cell viability assays. nih.govecnu.edu.cn |

| Cell Cycle Arrest | B16F10, A375 | Induces G2 phase arrest. | Reduced cdc2 activation. nih.govecnu.edu.cn |

| Apoptosis Induction | B16F10, A375 | Triggers programmed cell death. | Increased expression of Bax and cleaved caspase-3. nih.govecnu.edu.cn |

| Oxidative Stress | B16F10, A375 | Strongly induces ROS generation. | γ-H2AX accumulation, indicating DNA damage. nih.govecnu.edu.cnecnu.edu.cn |

| In Vivo Tumor Inhibition | B16F10 xenografts | Significantly inhibits tumor growth. | Reduced expression of Ki-67 in tumor tissue. nih.govecnu.edu.cn |

Modulation of Centrosome Dynamics

This compound has been shown to selectively kill cancer cells by modulating centrosome dynamics, a critical process for cell division. anticancerbio.com Its activity is concentration-dependent, exhibiting a dual role in disrupting the normal centrosome cycle. anticancerbio.com This disruption leads to mitotic arrest and the formation of multi-polar spindles, ultimately compromising the viability of cancer cells. nih.gov

At lower concentrations, this compound induces centrosome amplification. anticancerbio.com This process, where cells develop more than the normal number of centrosomes, can lead to errors in chromosome segregation during mitosis. The induction of centrosome amplification is a key part of the mitotic arrest observed in cancer cells treated with this compound. nih.gov

At higher concentrations, this compound demonstrates potent centrosome declustering activity. anticancerbio.comnih.gov Many cancer cells have supernumerary centrosomes but survive by clustering them into a pseudo-bipolar spindle. This compound inhibits this clustering mechanism. nih.gov This forces the formation of multi-polar spindles, which is a lethal event for the dividing cell. This property makes this compound a promising agent for selectively targeting cancer cells with extra centrosomes, while sparing normal dividing cells. anticancerbio.com

The mechanism underlying this compound's impact on mitosis involves the inhibition of specific mitotic regulators. Research has shown that this compound diminishes the activity of Aurora Kinase B (AURKB), but not Aurora Kinase A (AURKA) or polo-like kinase 4 (PLK4). nih.gov AURKB is a key component of the chromosomal passenger complex, which is essential for correct chromosome segregation and cytokinesis. This compound's partial inhibition of AURKB may be due to it being a partial antagonist or acting on an upstream regulator of AURKB. nih.gov This reduction in AURKB activity contributes to the mitotic defects and polyploidy seen in cells treated with this compound. nih.gov

| Activity | Effective Concentration | Mechanism | Cellular Outcome |

|---|---|---|---|

| Centrosome Amplification | Low | Induction of supernumerary centrosomes. anticancerbio.com | Mitotic arrest, potential for chromosome mis-segregation. nih.gov |

| Centrosome Declustering | High | Inhibition of the clustering of extra centrosomes. anticancerbio.comnih.gov | Multi-polar spindle formation, leading to cell death. nih.gov |

| Aurora Kinase B Inhibition | Not specified | Partial diminution of AURKB enzymatic activity. nih.gov | Mitotic defects, polyploidy. nih.gov |

Potential as MYC Synthetic Lethality Agent

Synthetic lethality is a therapeutic strategy that targets vulnerabilities in cancer cells that arise from their specific genetic makeup, such as the overexpression of an oncogene like MYC. While the inhibition of Aurora Kinase B has been investigated as a synthetic lethal approach for MYC-driven cancers like medulloblastoma, there is currently no direct scientific literature demonstrating that this compound itself acts as a MYC synthetic lethality agent. nih.gov Although research into this compound's anticancer mechanisms has been conducted by groups with expertise in MYC biology and synthetic lethality, a direct link has not been established in published studies. anticancerbio.com

Neuroprotective Effects of this compound

While many isoquinoline alkaloids, the class of compounds to which this compound belongs, have been studied for their neuroprotective effects, there is a lack of specific research on the neuroprotective activities of this compound itself. mdpi.comnih.govnih.gov Studies on related compounds have shown various mechanisms of neuroprotection, including anti-inflammatory, antioxidant, and anti-apoptotic activities. mdpi.comnih.gov However, dedicated studies to determine if this compound exhibits similar neuroprotective properties are not available in the current scientific literature.

Acetylcholinesterase (AChE) Inhibition

This compound, an alkaloid isolated from the aerial parts of Corydalis incisa, has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Research has demonstrated that this compound inhibits AChE activity in a dose-dependent manner. nih.govkisti.re.kr The inhibitory mechanism of this compound on AChE is characterized as both reversible and noncompetitive. nih.govresearchgate.net

In a specific study, the concentration of this compound required for 50% inhibition (IC50) of AChE activity was determined to be 30.6 μM. nih.govresearchgate.net This inhibitory action is significant as AChE inhibitors are a class of compounds investigated for their therapeutic potential in conditions characterized by cholinergic deficits. nih.gov By preventing the breakdown of acetylcholine, these inhibitors can increase the levels and duration of action of this neurotransmitter in the brain, which is a key mechanism for managing symptoms of neurodegenerative diseases like Alzheimer's. nih.gov However, it is worth noting that a separate study on alkaloids from Corydalis cava reported that this compound was inactive against AChE in their investigation. researchgate.net

Inhibitory Action of this compound on Acetylcholinesterase (AChE)

| Parameter | Finding | Source |

|---|---|---|

| IC50 Value | 30.6 μM | nih.govresearchgate.net |

| Inhibition Type | Reversible, Noncompetitive | nih.govresearchgate.net |

| Effect | Dose-dependent inhibition | nih.gov |

β-secretase 1 (BACE1) Inhibition

This compound has also been shown to exhibit inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov BACE1 is a primary therapeutic target in Alzheimer's disease research because it is the rate-limiting enzyme that initiates the production of amyloid-β (Aβ) peptides, which accumulate to form plaques in the brain. nih.govresearchgate.net

An investigation into various alkaloids from Corydalis cava identified (+)-corynoline as one of the most active compounds against BACE1. nih.gov The study found that this compound demonstrates high BACE1 inhibition activity in a concentration-dependent manner, with its potency in the micromolar range. nih.gov Furthermore, permeation assays suggest that this compound is capable of crossing the blood-brain barrier, a critical characteristic for compounds targeting central nervous system disorders. nih.gov The inhibition of BACE1 is a key strategy being pursued to reduce Aβ production and potentially modify the progression of Alzheimer's disease. nih.gov

Potential in Neurodegenerative Disease Research

The dual inhibitory action of this compound on both acetylcholinesterase (AChE) and β-secretase 1 (BACE1) highlights its potential in the field of neurodegenerative disease research, particularly for Alzheimer's disease (AD). nih.govnih.gov The pathogenesis of AD is complex, involving the loss of cholinergic neurons and the accumulation of amyloid-β plaques and neurofibrillary tangles. neuroscirn.org

By inhibiting AChE, this compound can help to ameliorate the cognitive symptoms associated with the decline in acetylcholine levels. nih.gov Simultaneously, its ability to inhibit BACE1 addresses the amyloid cascade hypothesis, which posits that the formation of Aβ is a central event in AD pathology. nih.govnih.gov The capacity of some Corydalis alkaloids to act on multiple targets relevant to AD suggests a potential for multifunctional activity. nih.gov Altered metabolism of kynurenine, another pathway implicated in neurodegeneration, also presents therapeutic targets, and the exploration of natural compounds like this compound that can modulate these disease-relevant pathways is an active area of research. nih.govmdpi.commdpi.com

Hepatoprotective Activities of this compound

Alleviation of Hepatic Ischemia-Reperfusion (I/R) Injury

This compound has demonstrated protective effects against hepatic ischemia-reperfusion (I/R) injury, a condition of tissue damage caused when blood supply returns to the liver after a period of oxygen deprivation. nih.govresearchgate.net In preclinical models, pretreatment with this compound was found to effectively mitigate the damage associated with hepatic I/R. nih.gov

The protective effects were evidenced by significant reductions in serum levels of transaminases (alanine aminotransferase and aspartate aminotransferase), which are key markers of liver damage. nih.govresearchgate.net Histological examination of liver tissue from this compound-treated models showed improved damage scores, and there was a marked decrease in the rate of apoptosis, or programmed cell death. nih.govresearchgate.net These findings suggest that this compound can preserve the structural integrity and viability of liver cells during I/R events. nih.gov

Inhibition of Oxidative Stress and Apoptosis in Hepatic Cells

A key mechanism underlying this compound's hepatoprotective effect is its ability to counteract oxidative stress and inhibit apoptosis in liver cells. nih.govresearchgate.net Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a major contributor to I/R injury. nih.govmdpi.com

Research has shown that this compound pretreatment significantly inhibits I/R-induced oxidative stress. nih.gov This is achieved by enhancing mitochondrial function and reducing levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation. nih.govresearchgate.net In vitro experiments on hepatic cell lines subjected to hypoxia/reoxygenation confirmed that this compound increased cell viability and reduced apoptosis. nih.gov The compound's ability to prevent apoptosis is a critical component of its protective action against liver damage. nih.govnih.gov

Modulation of Inflammatory Responses in Liver

This compound also exerts its hepatoprotective effects by modulating inflammatory responses in the liver, which play a significant role in the pathophysiology of I/R injury. nih.govresearchgate.net The inflammatory cascade in I/R injury involves the infiltration of neutrophils and the release of pro-inflammatory cytokines. nih.gov

Hepatoprotective Mechanisms of this compound in Ischemia-Reperfusion (I/R) Injury

| Activity | Specific Effects Observed in Research | Underlying Mechanism |

|---|---|---|

| Alleviation of I/R Injury | Reduced serum transaminase levels, improved histological scores, decreased apoptosis. nih.govresearchgate.net | Preservation of liver cell integrity and viability. nih.gov |

| Inhibition of Oxidative Stress | Enhanced mitochondrial function, reduced levels of ROS and MDA. nih.govresearchgate.net | Activation of the Nrf2/HO-1 signaling pathway. nih.gov |

| Inhibition of Apoptosis | Increased cellular viability and decreased apoptosis rates in hepatic cells. nih.gov | Suppression of cell death pathways. nih.gov |

| Modulation of Inflammation | Reduced neutrophil infiltration, suppressed proinflammatory cytokine release (e.g., TNF-α, IL-1β). nih.govmdpi.comresearchgate.net | Inhibition of NLRP3 inflammasome activation. nih.gov |

Effects on Bone Metabolism

This compound has demonstrated promising effects in the context of bone health, particularly in the regulation of bone cell functions and the preservation of bone mass in pathological conditions like osteoporosis.

Osteoclasts are cells responsible for bone resorption, and their excessive activity is a key factor in the development of osteoporosis. This compound has been shown to directly impede the formation and function of these cells. yuntsg.com Studies have demonstrated that this compound can weaken osteoclast formation and function at various concentrations. nih.gov This suppression occurs without inducing cytotoxicity, indicating a targeted effect on osteoclast development. acs.org

The mechanism behind this suppression involves the inhibition of key signaling pathways that are crucial for osteoclast differentiation. Research indicates that this compound inhibits the activation of both the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinases (MAPKs) pathways, which are stimulated by the receptor activator of nuclear factor kappa-B ligand (RANKL). nih.govacs.org RANKL is a critical cytokine for osteoclast formation, and by blocking its downstream signaling, this compound effectively halts the differentiation of osteoclast precursors into mature, bone-resorbing cells. nih.govmdpi.com Furthermore, this compound has been observed to disrupt the formation of the F-actin ring, a crucial cytoskeletal structure for the bone-resorbing activity of mature osteoclasts, and significantly reduces RANKL-induced bone resorption pits. yuntsg.comacs.org

| Activity | Mechanism of Action | Key Signaling Molecules Affected | Reference |

|---|---|---|---|

| Inhibition of Osteoclast Formation | Suppresses RANKL-induced differentiation of bone marrow macrophages. | NF-κB, MAPKs (JNK, ERK, p38) | nih.govacs.org |

| Disruption of Osteoclast Function | Disturbs F-actin ring formation, leading to reduced bone resorption. | - | yuntsg.comacs.org |

Reactive oxygen species (ROS) are known to stimulate osteoclast differentiation and contribute to bone loss, while excessive levels can be detrimental to bone-forming osteoblasts. yuntsg.commdpi.com this compound exhibits potent antioxidant properties by attenuating ROS activities within bone cells. nih.gov It effectively abolishes the generation of ROS stimulated by RANKL. nih.gov

The primary mechanism for this antioxidant effect is the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. yuntsg.comnih.gov Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. frontiersin.orgresearchgate.net this compound enhances the protein stability of Nrf2, leading to the upregulation of ROS-scavenging enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). yuntsg.comnih.gov By activating the Nrf2/HO-1 pathway, this compound helps to mitigate the oxidative damage induced by agents like hydrogen peroxide (H2O2) in osteoblasts, thereby restoring their osteogenic potential. nih.govnih.gov

The in vitro effects of this compound on bone cells translate to tangible benefits in in vivo models of osteoporosis. In an ovariectomy (OVX) mouse model, which mimics postmenopausal osteoporosis, administration of this compound has been shown to effectively restore bone mass and improve the microarchitecture of the bone. nih.govnih.gov

Micro-computed tomography (micro-CT) analysis of the distal femurs in these models revealed significant improvements in key bone structural parameters following this compound treatment. nih.gov Specifically, this compound treatment led to an increase in bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th), while decreasing trabecular separation (Tb.Sp). nih.gov These findings indicate that this compound can alleviate bone loss and preserve the structural integrity of bone tissue, suggesting its potential as a therapeutic agent for osteoporosis. nih.govresearchgate.net

| Bone Parameter | Effect of this compound Treatment | Reference |

|---|---|---|

| Bone Volume/Total Volume (BV/TV) | Upregulated | nih.gov |

| Trabecular Number (Tb.N) | Upregulated | nih.gov |

| Trabecular Thickness (Tb.Th) | Upregulated | nih.gov |

| Trabecular Separation (Tb.Sp) | Downregulated | nih.gov |

Other Pharmacological Activities

Beyond its effects on bone metabolism, this compound has demonstrated other significant pharmacological activities, including potent anti-sepsis and cardioprotective effects.

Sepsis is a life-threatening condition caused by a dysregulated host response to infection. frontiersin.org this compound has shown protective effects in models of sepsis induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govnih.gov In animal models, administration of this compound extended survival time and increased the survival rate of LPS-challenged mice. nih.gov

The anti-sepsis effects of this compound are attributed to its potent anti-inflammatory properties. nih.gov It markedly inhibits the LPS-induced production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govajol.info The underlying mechanism involves the downregulation of the MAPK and NF-κB signaling pathways, which are key regulators of the inflammatory response. nih.gov Additionally, this compound activates the Nrf2 signaling pathway, which contributes to its anti-inflammatory and antioxidant effects in the context of sepsis. nih.govnih.gov

This compound has also been investigated for its potential to protect against cardiac damage in the context of hypertension. In a mouse model of hypertensive heart failure induced by angiotensin II (Ang II), this compound treatment was found to prevent heart dysfunction. nih.gov

The protective effects of this compound on the heart include the inhibition of inflammation, myocardial fibrosis, and cardiac hypertrophy, without altering blood pressure. nih.govresearchgate.net The molecular mechanism behind these cardioprotective effects involves the modulation of the peroxisome proliferator-activated receptor alpha (PPARα) and NF-κB pathways. nih.gov this compound was found to reverse the Ang II-induced inhibition of PPARα and increase the interaction between PPARα and the p65 subunit of NF-κB. nih.govresearchgate.net This enhanced interaction inhibits the pro-inflammatory NF-κB pathway, thereby alleviating the pathological cardiac remodeling associated with hypertensive heart failure. nih.govresearchgate.net

| Activity | Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| Anti-sepsis | LPS-induced sepsis in mice | Increased survival rate, reduced pro-inflammatory cytokines (TNF-α, IL-6). | Inhibition of NF-κB and MAPK pathways, activation of Nrf2. | nih.govnih.gov |

| Cardioprotective | Angiotensin II-induced hypertensive heart failure in mice | Inhibited inflammation, myocardial fibrosis, and hypertrophy. | Increased PPARα interaction with p65 to inhibit the NF-κB pathway. | nih.govresearchgate.net |

Protective Effects in Hypertensive Heart Failure

Increase of PPARα

This compound has been shown to counteract the inhibition of Peroxisome Proliferator-Activated Receptor-alpha (PPARα), a crucial regulator of lipid metabolism and inflammation. In studies involving angiotensin II (Ang II)-induced hypertensive heart failure, RNA-sequencing analysis identified the PPARα pathway as being implicated in cardiac fibrosis and remodeling. researchgate.net this compound treatment was found to reverse the Ang II-induced suppression of PPARα both in vitro and in vivo. researchgate.net This suggests that a key mechanism of this compound's cardioprotective effects involves the restoration of PPARα activity.

Inhibition of NF-κB Pathway in Cardiac Cells

The anti-inflammatory effects of this compound extend to the nuclear factor-kappa B (NF-κB) pathway, a pivotal signaling cascade in the cellular response to inflammation. In the context of hypertensive heart failure induced by Ang II, this compound demonstrated an ability to relieve the condition by inhibiting the NF-κB pathway. researchgate.net Further investigation in H9c2 cardiac cells revealed that this compound enhances the interaction between PPARα and p65, a subunit of NF-κB. This increased interaction serves to inhibit the pro-inflammatory activity of the NF-κB pathway. researchgate.net

Table 1: Effects of this compound on Cardiac Cell Pathways

| Pathway/Molecule | Effect of this compound | Cellular Context | Reference |

| PPARα | Increases activity (reverses inhibition) | Ang II-stimulated cardiac cells | researchgate.net |

| NF-κB Pathway | Inhibits pro-inflammatory activity | Ang II-stimulated H9c2 cardiac cells | researchgate.net |

| PPARα-p65 Interaction | Increases interaction | H9c2 cardiac cells | researchgate.net |

Amelioration of Osteoarthritis Development

This compound has shown potential in mitigating the progression of osteoarthritis (OA), a degenerative joint disease characterized by inflammation and cartilage breakdown. nih.govnih.govbohrium.com Studies on interleukin-1β (IL-1β)-treated chondrocytes, the primary cells in cartilage, found that this compound inhibited the degeneration of the extracellular matrix (ECM) and reduced the levels of pro-inflammatory factors. nih.govnih.gov The mechanism for this protective effect is linked to its modulation of the Nrf2/NF-κB axis. nih.govnih.gov By binding to Nrf2, this compound leads to the downregulation of the NF-κB pathway, thereby suppressing inflammation and ECM degradation associated with OA. nih.govnih.gov

Table 2: this compound's Impact on Osteoarthritis Markers in Chondrocytes

| Marker | Effect of this compound Treatment | Underlying Mechanism | Reference |

| Extracellular Matrix (ECM) Degeneration | Inhibited | Modulation of Nrf2/NF-κB pathway | nih.govnih.gov |

| Pro-inflammatory Factors | Decreased Levels | Modulation of Nrf2/NF-κB pathway | nih.govnih.gov |

| NF-κB Pathway | Modulated/Downregulated | Binding to Nrf2 | nih.govnih.gov |

Anti-fibrotic Effects (e.g., Pancreatic Fibrosis)

This compound has been identified as a promising agent for combating pancreatic fibrosis, a key pathological feature of chronic pancreatitis. nih.gov In screening studies, this compound emerged as a candidate with significant antifibrotic properties. nih.gov Its efficacy was demonstrated in animal models of chronic pancreatitis, where it was shown to alleviate morphological disruptions such as acinar cell atrophy and collagen deposition. nih.gov

The anti-fibrotic action of this compound is directly linked to its effect on pancreatic stellate cells (PSCs), the primary cell type responsible for collagen production in the pancreas. In vitro experiments have shown that this compound dose-dependently reduces the synthesis of Collagen I in PSCs that have been stimulated with transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. nih.gov This inhibition of collagen synthesis is a key component of its ability to alleviate pancreatic fibrosis. nih.gov

The molecular mechanism underlying this compound's anti-fibrotic effects involves its direct interaction with a specific protein target. Proteasome subunit alpha type-2 (PSMA2) has been identified as a binding protein for this compound. nih.gov The significance of this interaction was confirmed when the targeted silencing of PSMA2 (using siRNA) was found to disrupt the anti-fibrotic effects of this compound, indicating that the binding to PSMA2 is crucial for its activity. nih.gov

Inhibition of Cell Adhesion

This compound also exerts inhibitory effects on cell adhesion, a fundamental process in inflammation where immune cells attach to the vascular endothelium. Research has shown that this compound can inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) in a dose-dependent manner in human umbilical vein endothelial cells stimulated by lipopolysaccharide (LPS). researchgate.net These adhesion molecules are critical for the recruitment and migration of leukocytes to sites of inflammation. By downregulating their expression, this compound can interfere with the inflammatory cascade.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Angiotensin II |

| Interleukin-1β |

| Transforming growth factor-beta 1 |

Amelioration of Colitis

This compound, an active compound extracted from Corydalis bungeana Turcz, has demonstrated therapeutic potential in alleviating ulcerative colitis (UC), a chronic inflammatory bowel disease. nih.govtandfonline.com Research has focused on its anti-inflammatory and antioxidant properties in experimental models of colitis. tandfonline.com

In a study utilizing a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, administration of this compound was found to mitigate several key indicators of the disease. nih.govtandfonline.comtandfonline.com The treatment led to an inhibition of body weight loss, a reduction in the shortening of the colon, and a lower disease activity index. nih.govtandfonline.com Furthermore, this compound administration resulted in improvements in the pathological changes observed in the colon tissue of the DSS-treated mice. nih.govtandfonline.com

The beneficial effects of this compound in the context of colitis are attributed to its ability to modulate the inflammatory response and oxidative stress. nih.govtandfonline.comtandfonline.com Specifically, this compound treatment has been shown to down-regulate the levels of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), in the colon. nih.govtandfonline.com This reduction in inflammatory mediators is accompanied by a decrease in myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration into the intestinal tissue. nih.govtandfonline.comtandfonline.com

Moreover, this compound has been observed to counteract the severe oxidative stress that is characteristic of colonic tissues in colitis. nih.govtandfonline.com The underlying mechanism for these anti-inflammatory and antioxidant effects appears to be linked to the modulation of the Nrf2/NF-κB signaling pathway. nih.govtandfonline.comtandfonline.com Evidence suggests that this compound promotes the nuclear migration of Nuclear factor E2-related factor 2 (Nrf2) and the expression of its downstream target, heme oxygenase-1 (HO-1). nih.govtandfonline.com Concurrently, this compound treatment has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), as indicated by a decrease in its phosphorylation and nuclear translocation. nih.govtandfonline.com

Interestingly, the protective effects of this compound against colitis were found to be reversible when a specific Nrf2 inhibitor, ML385, was introduced. nih.govtandfonline.com This finding further solidifies the crucial role of the Nrf2 pathway in the ameliorative action of this compound in colitis. nih.govtandfonline.com

The following table summarizes the key research findings on the effects of this compound in a DSS-induced colitis mouse model:

| Parameter | Effect of this compound Treatment | Associated Molecular Changes |

| Clinical Indicators | Inhibited body weight loss, reduced colon shortening, decreased disease activity index, and improved colonic pathomorphological changes. nih.govtandfonline.com | |

| Inflammatory Response | Down-regulated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and decreased myeloperoxidase (MPO) activity. nih.govtandfonline.comtandfonline.com | Restrained colonic nuclear factor-kappa B (NF-κB) activation (decreased phosphorylation and nuclear translocation). nih.govtandfonline.com |

| Oxidative Stress | Mitigated severe oxidative stress in colonic tissues. nih.govtandfonline.com | Promoted Nrf2 nuclear migration and heme oxygenase-1 (HO-1) gene expression. nih.govtandfonline.com |

Iv. Mechanisms of Action and Molecular Interactions of Corynoline

Receptor and Enzyme Binding Studies

Research into the molecular behavior of corynoline (B1669448) has identified several key proteins with which it directly interacts. These interactions are fundamental to understanding its pharmacological profile.

Interaction with Nrf2

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response. This compound has been shown to activate the Nrf2 signaling pathway, which is a key component of its anti-inflammatory and antioxidant effects. nih.govnih.govnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov In the presence of oxidative stress or electrophiles, this inhibition is lifted, allowing Nrf2 to translocate to the nucleus. nih.gov

Studies have demonstrated that this compound treatment increases the expression of Nrf2 and its downstream targets, such as hemeoxygenase-1 (HO-1) and quinone oxidoreductase 1 (NQO1). nih.govmdpi.com This activation helps protect cells from inflammatory damage. nih.govmdpi.com Molecular docking simulations have been employed to understand the physical interaction between this compound and Nrf2. These studies predict a stable binding within the inhibitory interacting pocket of Nrf2. nih.govnih.gov The interaction is stabilized by hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.govnih.gov For instance, one study reported a strong interaction with a binding energy of -7.13 kcal/mol, involving hydrogen bonds with residues ASN-382, SER-602, and ASN-414. nih.gov Another study calculated an average binding energy of -11.3 kcal/mol, identifying a hydrogen bond with VAL512 and hydrophobic interactions with ALA366 and VAL418. nih.gov By binding to Nrf2, this compound is thought to induce its nuclear translocation and activate downstream pathways that mitigate oxidative stress. nih.gov

Table 1: Molecular Docking Analysis of this compound and Nrf2 Interaction

| Parameter | Finding | Source(s) |

| Binding Energy | -7.13 kcal/mol | nih.gov |

| -11.3 kcal/mol | nih.gov | |

| Interacting Residues | Hydrogen Bonds: ASN-382, SER-602, ASN-414 | nih.gov |

| Hydrogen Bond: VAL512 | nih.gov | |

| Hydrophobic Interactions: ALA366, VAL418 | nih.gov |

Binding to PSMA2

As of the current body of research, there is no specific scientific literature detailing a direct binding interaction between this compound and the Proteasome Subunit Alpha Type-2 (PSMA2). PSMA2 is a component of the 20S proteasome core particle, which is central to the ubiquitin-proteasome system responsible for degrading cellular proteins. mdpi.com While this compound's effects on pathways that may involve proteasomal degradation (like NF-κB) have been noted, direct binding studies with PSMA2 or other proteasome subunits have not been reported. nih.gov

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating its action at the synapse. nih.govresearchgate.net Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. mdpi.com

This compound has been identified as an inhibitor of AChE. A study on compounds isolated from the aerial parts of Corydalis incisa found that this compound inhibited AChE in a dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) was determined to be 30.6 µM. mdpi.comnih.gov Further kinetic analysis revealed that the inhibition by this compound is both reversible and noncompetitive. nih.gov A noncompetitive inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation so that its efficiency is reduced. However, it is noteworthy that a separate study investigating alkaloids from Corydalis cava reported this compound as inactive against AChE, with an IC50 value greater than 100 µM, indicating that its inhibitory potential may vary depending on the experimental context or the presence of other compounds.

Table 2: Acetylcholinesterase (AChE) Inhibition by this compound

| Parameter | Finding | Source(s) |

| IC50 Value | 30.6 µM | mdpi.comnih.gov |

| > 100 µM (inactive) | ||

| Type of Inhibition | Reversible, Noncompetitive | nih.gov |

Inhibition of β-secretase 1 (BACE1)

β-secretase 1 (BACE1) is an enzyme that plays a crucial role in the amyloidogenic pathway by cleaving the amyloid precursor protein (APP), leading to the formation of β-amyloid peptides, a hallmark of Alzheimer's disease. Inhibition of BACE1 is therefore a significant target for Alzheimer's therapy.

In a study screening alkaloids from Corydalis cava for activity against Alzheimer's disease targets, this compound was found to be one of the most active compounds demonstrating BACE1 inhibition. The study confirmed that this compound inhibits BACE1 activity in a concentration-dependent manner, with its potency in the micromolar range. This finding suggests that this compound's potential neuroprotective effects may be mediated, in part, through the modulation of APP processing.

Modulation of Aurora Kinase B

Aurora Kinase B (AURKB) is a key serine/threonine kinase and a member of the chromosomal passenger complex, which is essential for accurate chromosome segregation and cytokinesis during mitosis. Its proper function ensures genomic stability.

This compound has been shown to diminish the activity of AURKB. This inhibitory effect on AURKB leads to significant mitotic defects, including centrosome amplification and declustering, which results in the formation of multi-polar spindles. The ultimate consequence of this disruption is mitotic arrest and polyploidy (the state of a cell having more than two paired sets of chromosomes). The precise mechanism is not fully elucidated; this compound may act as a partial antagonist of AURKB or it could affect an unknown upstream regulator of AURKB's activity or localization. This interaction highlights a potential role for this compound in modulating cell cycle progression.

Signal Transduction Pathway Modulation

The binding of this compound to specific enzymes and receptors initiates a cascade of downstream effects by modulating various intracellular signal transduction pathways. A signal transduction pathway involves the binding of a molecular signal to a receptor, which triggers a series of events within the cell, ultimately leading to a specific cellular response.

The most prominently studied pathway modulated by this compound is the Nrf2/Antioxidant Response Element (ARE) pathway . By activating Nrf2, this compound enhances the expression of cytoprotective genes like HO-1, thereby protecting cells from inflammation and oxidative stress. nih.govmdpi.com

The activation of Nrf2 by this compound is also interconnected with other significant pathways. Research suggests that this compound's effect on Nrf2 can influence the mitogen-activated protein kinase (MAPK) pathway . nih.govmdpi.com Specifically, this compound has been observed to suppress the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK) and p38 MAPK in lipopolysaccharide-stimulated cells. nih.gov The MAPK pathways are crucial in regulating cellular processes like inflammation, proliferation, and survival. mdpi.com

Furthermore, this compound's modulation of Nrf2 impacts the Nuclear Factor-kappa B (NF-κB) pathway . nih.gov NF-κB is a key regulator of inflammation, and there is significant crosstalk between the Nrf2 and NF-κB pathways. nih.gov Studies indicate that this compound can suppress NF-κB activation, thereby reducing the expression of pro-inflammatory mediators. nih.govnih.gov This effect is believed to be at least partially dependent on its activation of the Nrf2 pathway. nih.gov

Finally, as discussed previously, this compound directly modulates the cell cycle pathway through its partial inhibition of Aurora Kinase B, leading to mitotic defects. This demonstrates that this compound's influence extends to fundamental processes of cell division and proliferation.

Nrf2/NF-κB Axis Regulation

A pivotal mechanism underlying the therapeutic potential of this compound is its ability to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) signaling pathways. These two pathways are critically intertwined in maintaining cellular homeostasis, with Nrf2 activation often leading to the suppression of NF-κB-mediated inflammation. nih.gov

Research has demonstrated that this compound can activate the Nrf2 signaling pathway. nih.govtandfonline.com This activation involves promoting the nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the upregulation of antioxidant and cytoprotective enzymes. nih.gov Concurrently with Nrf2 activation, this compound has been shown to inhibit the NF-κB pathway. nih.govtandfonline.comresearchgate.net It achieves this by suppressing the phosphorylation of IκBα and the p65 subunit of NF-κB. researchgate.net The inhibition of IκBα phosphorylation prevents its degradation, thereby keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes. researchgate.net

Studies in various models, including osteoarthritis and colitis, have highlighted the therapeutic relevance of this dual regulation. nih.govtandfonline.com In a model of osteoarthritis, this compound was found to bind to Nrf2, which in turn downregulated the NF-κB pathway, leading to the amelioration of the disease process. nih.gov Similarly, in a colitis model, the protective effects of this compound were reversed by an Nrf2 inhibitor, confirming the essential role of the Nrf2/NF-κB axis in its mechanism of action. tandfonline.com

Table 1: this compound's Effect on Nrf2/NF-κB Axis Components

| Component | Effect of this compound | Observed Outcome | Reference |

|---|---|---|---|

| Nrf2 | Activation and nuclear translocation | Increased expression of antioxidant enzymes | nih.govtandfonline.comresearchgate.net |

| NF-κB (p65) | Inhibition of phosphorylation and nuclear translocation | Decreased expression of pro-inflammatory mediators | nih.govtandfonline.comresearchgate.net |

| IκBα | Inhibition of phosphorylation | Sequestration of NF-κB in the cytoplasm | researchgate.net |

Mitogen-Activated Protein Kinase (MAPK) Signaling (JNK, p38, ERK)

The mitogen-activated protein kinase (MAPK) signaling pathways, which include c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are crucial in transducing extracellular signals into cellular responses, including inflammation. frontiersin.orgnih.gov this compound has been shown to modulate these pathways to exert its anti-inflammatory effects.

Specifically, research indicates that this compound can inhibit the lipopolysaccharide (LPS)-stimulated phosphorylation of JNK and p38 MAPKs. nih.gov The phosphorylation of these kinases is a key step in their activation. By inhibiting this process, this compound effectively dampens the downstream signaling cascade that leads to the production of inflammatory mediators. nih.gov The suppression of ERK and p38 phosphorylation by this compound has been linked to the reduced expression of pro-inflammatory mediators. nih.gov

The modulation of MAPK signaling by this compound appears to be interconnected with the Nrf2/ARE pathway, suggesting a multi-pronged approach to inflammation control. nih.gov

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β. frontiersin.orgnih.gov Dysregulated NLRP3 inflammasome activation is implicated in a variety of inflammatory diseases.

Recent studies have identified this compound as an inhibitor of the NLRP3 inflammasome pathway. It has been shown to block the activation of the NLRP3 inflammasome both in vivo and in vitro. researchgate.net This inhibitory effect is associated with a reduction in the release of mature IL-1β. The mechanism behind this inhibition appears to be linked to the activation of the Nrf2/HO-1 signaling pathway, which in turn suppresses ROS-induced NLRP3 inflammasome activation. researchgate.net

PPARα/NF-κB Interaction

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that has been shown to exert anti-inflammatory effects, in part through its interaction with the NF-κB pathway. While direct studies on the interaction of this compound with PPARα are limited, the known inhibitory effect of PPARα on NF-κB signaling provides a potential, yet to be fully explored, mechanism for this compound's anti-inflammatory actions. PPARα can inhibit NF-κB activity by directly binding to it or by upregulating the expression of IκBα, the inhibitory protein of NF-κB. nih.gov Given this compound's established role in NF-κB inhibition, investigating its potential modulation of the PPARα/NF-κB interaction could provide further insights into its therapeutic effects.

Gene Expression and Protein Regulation

This compound's influence on signaling pathways ultimately translates into the modulation of gene and protein expression, leading to a cellular environment that is less inflammatory and more resistant to oxidative stress.